molecular formula C26H34N4O5 B1662682 Calpain Inhibitor XII

Calpain Inhibitor XII

Cat. No.: B1662682
M. Wt: 482.6 g/mol
InChI Key: PLVWMBFPIAQRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I Calpains are calcium-dependent, non-lysosomal cysteine proteases expressed ubiquitously in mammals and other organisms . These enzymes play essential roles in various cellular processes, including protein degradation, cell signaling, and tissue remodeling.

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Calpain Inhibitor XII acts as a potent modulator of calpain activity. By inhibiting calpain activation, it prevents excessive proteolysis and apoptotic cell death in degenerating neurons . The compound specifically targets calpain I (μ-calpain), which is generally neuroprotective. Its binding affinity for calpain II (m-calpain) is lower, but it still contributes to the overall regulation of calpain-mediated processes.

Interactions with Biomolecules: this compound interacts with calpain enzymes, specifically binding to their active sites. It reversibly inhibits Ca2±sensitive calpains, preventing their proteolytic activity . Additionally, it may influence other cellular proteins involved in neurodegenerative pathways.

Cellular Effects

Impact on Cell Function: this compound affects various cell types by modulating calpain activity. It influences cell signaling pathways, gene expression, and cellular metabolism. By preventing calpain-mediated apoptosis, it helps maintain cellular homeostasis .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound binds to the active site of calpain I, disrupting its proteolytic function. This inhibition prevents excessive protein degradation and promotes cell survival

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory settings, researchers have observed decreased neuronal cell death in ischemic models due to uninterrupted calpain inhibition . Detailed information on stability, degradation, and long-term effects remains an area of ongoing investigation.

Metabolic Pathways

Involvement in Metabolism: this compound may impact metabolic pathways. Understanding its interactions with enzymes or cofactors involved in metabolism will provide valuable insights .

Transport and Distribution

Cellular Localization: The compound’s transport and distribution within cells and tissues are critical. Investigating its interactions with transporters and binding proteins will enhance our understanding .

Subcellular Localization

Targeting Signals and Modifications: this compound’s subcellular localization affects its activity. Post-translational modifications or targeting signals may direct it to specific compartments or organelles .

Preparation Methods

Industrial Production Methods:: Information regarding large-scale industrial production methods for Calpain Inhibitor XII remains limited. Researchers typically synthesize it in the laboratory setting for research purposes.

Chemical Reactions Analysis

Types of Reactions:: Calpain Inhibitor XII likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without explicit data, we can only infer based on its functional groups and reactivity.

Common Reagents and Conditions:: While specific reagents and conditions are not documented for this compound, we can speculate that standard organic synthesis techniques are employed. These may include protecting group manipulations, coupling reactions, and purification steps.

Major Products:: The major products formed during the synthesis of this compound would depend on the specific reactions involved. Without experimental data, we cannot provide precise details.

Scientific Research Applications

Calpain Inhibitor XII has been a valuable tool for studying calpains in diverse processes:

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are scarce in the available literature. Calpain Inhibitor XII’s uniqueness lies in its selectivity for calpain I.

Similar Compounds:: While no specific analogs are mentioned, other calpain inhibitors (e.g., calpeptin, MDL-28170) exhibit broader protease inhibition profiles .

Properties

IUPAC Name

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWMBFPIAQRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.